1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione
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Overview
Description
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione is a complex organic compound with a unique structure that includes a thiazepane ring, a chlorophenyl group, and a phenylbutane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione typically involves multi-step organic reactions One common method starts with the preparation of the thiazepane ring, which is then functionalized with a chlorophenyl groupSpecific reagents and catalysts, such as palladium or platinum-based catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
Ketamine: Shares a similar chlorophenyl group but differs in its overall structure and pharmacological effects.
Cloperastine: Contains a chlorophenyl group and exhibits antihistamine and antitussive properties.
Uniqueness
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione is unique due to its thiazepane ring, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-26-20)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJDFMUYQAVPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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